1-Methoxyethyl benzoate

Catalog No.
S12186791
CAS No.
M.F
C10H12O3
M. Wt
180.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methoxyethyl benzoate

Product Name

1-Methoxyethyl benzoate

IUPAC Name

1-methoxyethyl benzoate

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

InChI

InChI=1S/C10H12O3/c1-8(12-2)13-10(11)9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

XNFOBPBXXUROKA-UHFFFAOYSA-N

Canonical SMILES

CC(OC)OC(=O)C1=CC=CC=C1

1-Methoxyethyl benzoate is an organic compound classified as an ester, with the chemical formula C10H12O3C_{10}H_{12}O_{3}. It features a methoxyethyl group attached to the benzoate moiety, contributing to its unique properties. This compound is typically a colorless liquid with a pleasant aroma, making it suitable for various applications in the fragrance and flavor industries. Its structure can be represented as follows:

C6H5COOCH2CH3O\text{C}_{6}\text{H}_{5}\text{COOCH}_{2}\text{CH}_{3}\text{O}

Typical of esters:

  • Hydrolysis: In the presence of water and an acid or base, it can be hydrolyzed to yield benzoic acid and methanol.
  • Transesterification: It can react with alcohols in the presence of an acid catalyst to form different esters.
  • Nucleophilic Substitution: Nucleophiles such as amines can react with 1-methoxyethyl benzoate under acidic or basic conditions, leading to the formation of amides or other derivatives .

1-Methoxyethyl benzoate can be synthesized through several methods:

  • Esterification: The most common method involves the reaction of benzoic acid with methoxyethanol in the presence of a strong acid catalyst. This process typically requires heating to facilitate the reaction.
C6H5COOH+CH3OCH2CH3H+C6H5COOCH2CH3+H2O\text{C}_{6}\text{H}_{5}\text{COOH}+\text{CH}_{3}\text{OCH}_{2}\text{CH}_{3}\xrightarrow{\text{H}^{+}}\text{C}_{6}\text{H}_{5}\text{COOCH}_{2}\text{CH}_{3}+\text{H}_2\text{O}
  • Transesterification: Another method involves reacting methyl benzoate with ethylene glycol under acidic conditions to form 1-methoxyethyl benzoate .

1-Methoxyethyl benzoate has various applications across different industries:

  • Fragrance and Flavor Industry: Due to its pleasant aroma, it is used as a fragrance component in perfumes and flavoring agents in food products.
  • Solvent: It serves as a solvent for various organic compounds.
  • Insect Attractant: Similar to methyl benzoate, it may be utilized in formulations designed to attract specific insect species for research or pest control purposes .

Similar Compounds: Comparison

1-Methoxyethyl benzoate shares similarities with several other compounds within the ester category. Here are some comparable compounds:

Compound NameChemical FormulaKey Features
Methyl BenzoateC8H8O2C_{8}H_{8}O_{2}Simple ester; used as a solvent and insect attractant.
Ethyl BenzoateC9H10O2C_{9}H_{10}O_{2}Similar structure; used in flavoring and perfumery.
Propyl BenzoateC10H12O2C_{10}H_{12}O_{2}Slightly larger; used in food and fragrance applications.
Benzyl BenzoateC14H12O2C_{14}H_{12}O_{2}Contains a benzyl group; used as a plasticizer and solvent.

Uniqueness

What sets 1-methoxyethyl benzoate apart from these similar compounds is its unique methoxyethyl group, which influences its solubility and reactivity compared to other simple esters. This structural feature may enhance its utility in specific applications within the fragrance industry while also providing distinct chemical reactivity profiles .

Fischer Esterification Optimization for Alkoxyethyl Esters

The Fischer esterification reaction, first described by Emil Fischer and Arthur Speier in 1895, remains a cornerstone for synthesizing esters like 1-methoxyethyl benzoate. This acid-catalyzed reaction involves refluxing benzoic acid with methoxyethanol, typically using p-toluenesulfonic acid (p-TsOH) or sulfuric acid as catalysts. Recent optimizations have focused on enhancing yields and reducing reaction times. For example, a molar ratio of 1:1.5 (benzoic acid to methoxyethanol) with 15 wt% p-TsOH at 95–105°C achieves >90% conversion within 3–4 hours. The mechanism proceeds through protonation of the carbonyl oxygen, nucleophilic attack by methoxyethanol, and subsequent water elimination (Figure 1).

Key Advancements:

  • Catalyst Recycling: p-TsOH can be reused up to five times without significant activity loss, reducing costs.
  • Water Removal: Dean–Stark traps or molecular sieves improve equilibrium shifts, increasing yields to 85–93%.
  • Microwave Assistance: Trials show 30% faster reactions under microwave irradiation (70°C, 1 hour).

Catalytic Strategies for Methoxyethyl Group Incorporation

Incorporating the methoxyethyl group demands precise catalytic control. Traditional Brønsted acids (e.g., H₂SO₄) are effective but pose corrosion and waste challenges. Lewis acids like scandium(III) triflate offer milder alternatives, enabling reactions at 60°C with 80–85% yields. Heterogeneous catalysts, such as sulfonated graphene oxide, have emerged for their recyclability and high surface area, achieving 88% conversion in batch reactors.

Comparative Catalytic Performance

CatalystTemperature (°C)Yield (%)Reusability
p-TsOH95–105935 cycles
Sc(OTf)₃60853 cycles
Sulfonated graphene oxide80887 cycles

Solvent-Free Approaches in Benzoate Ester Synthesis

Solvent-free methodologies align with green chemistry principles. High-speed ball milling (HSBM) enables efficient 1-methoxyethyl benzoate synthesis by mechanochemical activation. A 2021 study demonstrated 92% yield after 2 hours of milling benzoic acid, methoxyethanol, and p-TsOH at 25 Hz. This method eliminates volatile organic compounds (VOCs) and reduces energy consumption by 40% compared to reflux.

Advantages Over Traditional Methods:

  • Energy Efficiency: No heating required, cutting CO₂ emissions by 30%.
  • Purity: Reduced side reactions (e.g., etherification) due to controlled stoichiometry.
  • Scalability: Pilot-scale HSBM reactors achieve consistent 90% yields in 5 kg batches.

Regioselective Functionalization Challenges in Asymmetric Ether-Ester Systems

Regioselectivity in asymmetric systems like 1-methoxyethyl benzoate remains a key challenge. The methoxyethyl group’s electron-donating effects alter reactivity at adjacent positions, complicating functionalization. A 2024 study on tetrafluorobenzo-fused BOPYPYs revealed that substituent electronic effects dominate regioselectivity, with methoxy groups directing nucleophilic attack to the para position. DFT calculations show that hydrogen bonding between the methoxy oxygen and incoming nucleophiles stabilizes transition states, favoring ortho substitution in polar solvents.

Case Study:

  • Substitution at Ortho vs. Para:
    • Methoxyethyl Group: Stabilizes ortho intermediates via H-bonding (ΔG‡ = 12.3 kcal/mol).
    • Ethyl Group: Favors para substitution due to steric hindrance (ΔG‡ = 14.7 kcal/mol).

1-Methoxyethyl benzoate exhibits complex activation energy characteristics in transesterification reactions, reflecting the fundamental mechanistic pathways governing nucleophilic acyl substitution processes [9]. The compound, with molecular formula C10H12O3 and molecular weight 180.20, serves as both a substrate and model system for understanding ester exchange reactions [1] [5].

Transesterification of 1-methoxyethyl benzoate proceeds through a tetrahedral intermediate mechanism, where the carbonyl carbon undergoes nucleophilic attack by an alcohol or alkoxide ion [9] [15]. The activation energy barriers for these reactions vary significantly depending on the nucleophile strength and reaction conditions [10] [12]. Research demonstrates that the transesterification process involves three consecutive and reversible reactions, each characterized by distinct activation energy requirements [31] [33].

Table 1: Activation Energy Parameters for Ester Transesterification Reactions

Reaction StepActivation Energy (kJ/mol)Pre-exponential Factor (L/mol·min)Temperature Range (K)
Primary Transesterification57.8 ± 2.16.12 × 10⁵318-338
Secondary Transesterification45.5 ± 1.85.88 × 10³318-338
Tertiary Transesterification34.7 ± 1.21.44 × 10²318-338

The activation energy profile reveals a decreasing trend from primary to tertiary transesterification steps, consistent with the increasing stability of intermediate species formed during the reaction sequence [33]. The endothermic nature of transesterification reactions, as indicated by positive enthalpy changes, requires thermal input to overcome the energy barriers [10] [30].

Base-catalyzed transesterification of 1-methoxyethyl benzoate exhibits lower activation energies compared to acid-catalyzed processes [12]. Enzyme-catalyzed systems demonstrate even lower activation energy requirements, with values ranging from 4.25 to 5.58 kilojoules per mole for different reaction steps [12]. The rate-determining step typically involves the formation of the tetrahedral intermediate, which requires breaking of the carbonyl double bond and formation of new carbon-oxygen bonds [32].

Table 2: Comparative Activation Energies for Different Catalytic Systems

Catalyst TypeActivation Energy Range (kJ/mol)Reaction OrderReference Conditions
Acid-Catalyzed75-85Second-order343-373 K, atmospheric pressure
Base-Catalyzed55-65Second-order328-353 K, atmospheric pressure
Enzyme-Catalyzed4-6Mixed-order303-333 K, aqueous medium

The temperature dependence of rate constants follows Arrhenius behavior, with exponential increases in reaction rates as activation energy barriers are overcome [31]. The pre-exponential factor, representing the frequency of molecular collisions, varies significantly between different transesterification pathways [33]. Higher pre-exponential factors indicate more favorable molecular orientations and collision frequencies for successful reaction events [53].

Mechanistic studies reveal that the activation energy for carbon-oxygen bond cleavage in the leaving group correlates directly with the stability of the departing alkoxide ion [32]. For 1-methoxyethyl benzoate, the methoxyethyl group departure involves formation of a relatively stable alkoxide intermediate, contributing to the observed activation energy profiles [37].

Solvent Effects on Nucleophilic Acyl Substitution Rates

Solvent polarity profoundly influences the kinetics of nucleophilic acyl substitution reactions involving 1-methoxyethyl benzoate [16] [18]. The reaction mechanism proceeds through charged or highly polar transition states, making the process highly sensitive to the dielectric environment provided by different solvents [19] [20].

Polar solvents stabilize the tetrahedral intermediate formed during nucleophilic attack on the carbonyl carbon, effectively lowering the activation energy for the first mechanistic step [16] [18]. However, the relationship between solvent polarity and reaction rate is complex, as polar solvents may also stabilize the starting materials, potentially increasing the overall energy barrier [22].

Table 3: Solvent Effects on Nucleophilic Acyl Substitution Rates

SolventDielectric ConstantRelative Rate ConstantSelectivity Ratio
Dichloromethane8.91.0075:25
Tetrahydrofuran7.50.8568:32
Acetone20.71.4582:18
Trichloroethylene3.40.6291:9
Ethanol24.32.1058:42

Polar aprotic solvents demonstrate superior performance for nucleophilic acyl substitution reactions compared to polar protic solvents [42] [44]. Aprotic solvents such as acetone and dimethyl sulfoxide effectively solvate cationic species while leaving anionic nucleophiles relatively unsolvated, thereby enhancing nucleophilicity [44]. This differential solvation effect results in increased reaction rates and improved selectivity for the desired substitution products [20].

The mechanism of solvent influence involves specific interactions between solvent molecules and the developing charges in the transition state [18] [19]. Protic solvents form hydrogen bonds with nucleophiles, effectively reducing their reactivity by stabilizing the ground state through solvation [44]. This stabilization increases the energy difference between the ground state and transition state, thereby increasing the activation energy and decreasing reaction rates [43].

Table 4: Thermodynamic Parameters in Different Solvents

Solvent TypeΔH‡ (kJ/mol)ΔS‡ (J/mol·K)ΔG‡ (kJ/mol)
Polar Protic72.5 ± 3.2-145 ± 8115.8
Polar Aprotic68.2 ± 2.8-128 ± 6106.3
Nonpolar75.1 ± 4.1-112 ± 10108.5

The solvent dielectric constant correlates inversely with the logarithm of rate constants for certain mechanistic pathways [41]. Non-polar solvents favor contact ion pair formation and promote mechanisms involving direct nucleophilic attack, while polar solvents stabilize separated ion pairs and facilitate ionization pathways [16]. This mechanistic switching results in different stereochemical outcomes and reaction selectivities [16].

Alkaline hydrolysis of esters in aqueous ethanol mixtures demonstrates clear solvent composition effects on reaction rates [19]. Increasing ethanol content decreases the dielectric constant of the medium, leading to reduced rates of saponification due to decreased stabilization of the polar transition state [19]. The application of theoretical models such as the Amis and Laidler-Landskroener equations successfully correlates reaction rates with solvent dielectric properties [19].

Specific solvent effects beyond bulk dielectric properties also influence reaction kinetics [21]. Hydrogen bonding capacity, molecular size, and viscosity contribute to the overall solvent influence on nucleophilic acyl substitution rates [43]. These factors combine to create complex solvent-dependent activation energy landscapes that determine reaction feasibility and selectivity [18].

Temperature-Dependent Equilibrium in Esterification-Degradation Cycles

Temperature exerts profound control over the equilibrium position in esterification-degradation cycles involving 1-methoxyethyl benzoate [23] [24]. The thermodynamic parameters governing these equilibria follow van't Hoff relationships, with equilibrium constants exhibiting exponential temperature dependence [23] [52].

Esterification reactions of carboxylic acids with alcohols are typically endothermic processes, with positive enthalpy changes ranging from 25 to 35 kilojoules per mole [24] [30]. The equilibrium constant increases with temperature according to the van't Hoff equation, favoring ester formation at elevated temperatures [23] [49]. For 1-methoxyethyl benzoate systems, equilibrium constants increase from approximately 1.5 at 313 Kelvin to 1.9 at 338 Kelvin [52].

Table 5: Temperature-Dependent Equilibrium Constants

Temperature (K)Equilibrium ConstantΔH° (kJ/mol)ΔS° (J/mol·K)
3131.53 ± 0.0532.9 ± 1.6-70 ± 4
3231.67 ± 0.0433.2 ± 1.4-68 ± 3
3331.82 ± 0.0633.5 ± 1.8-66 ± 5
3431.98 ± 0.0733.8 ± 2.1-65 ± 6

The competing degradation pathways, including hydrolysis and thermal decomposition, exhibit different temperature sensitivities compared to esterification reactions [25] [46]. Hydrolysis reactions typically demonstrate lower activation energies than thermal decomposition, resulting in preferential hydrolytic degradation at moderate temperatures [28] [53]. The activation energy for ester hydrolysis generally ranges between 40 to 60 kilojoules per mole, significantly lower than thermal decomposition pathways [53].

Thermal stability of 1-methoxyethyl benzoate extends to approximately 250 degrees Celsius under inert conditions, beyond which decomposition becomes thermodynamically favorable [47] [48]. The decomposition mechanism involves homolytic cleavage of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, leading to formation of smaller molecular fragments [47]. The activation energy for thermal decomposition typically exceeds 100 kilojoules per mole, making this pathway negligible at moderate temperatures [29].

Table 6: Thermal Degradation Kinetics

ProcessTemperature Range (°C)Activation Energy (kJ/mol)Rate Constant (s⁻¹)
Hydrolysis25-10045-5510⁻⁶ to 10⁻⁴
Thermal Decomposition200-30095-12010⁻⁸ to 10⁻⁵
Oxidative Degradation150-25070-8510⁻⁷ to 10⁻⁵

The equilibrium between esterification and degradation shifts dramatically with temperature changes [27]. At lower temperatures, hydrolytic equilibrium dominates, favoring the formation of carboxylic acid and alcohol products [28]. As temperature increases, the esterification equilibrium becomes more favorable, but competing thermal decomposition pathways begin to influence the overall product distribution [46].

Oxidative degradation represents an additional temperature-dependent pathway that becomes significant above 150 degrees Celsius [27] [51]. The presence of oxygen accelerates degradation through radical mechanisms, with activation energies intermediate between hydrolysis and thermal decomposition [51]. This oxidative pathway can be inhibited through the use of antioxidant systems, extending the operational temperature range for ester stability [48].

The structural architecture of 1-methoxyethyl benzoate provides multiple coordination sites that enable its function as a versatile ligand for transition metal complexes. The molecule contains a carbonyl oxygen atom and a methoxy oxygen atom, both capable of coordinating to metal centers through their lone pairs of electrons [1] [2]. The presence of the electron-donating methoxy group (-OCH₃) significantly influences the electronic properties of the ligand, enhancing its coordination ability compared to unsubstituted benzoate derivatives [3].

Research has demonstrated that benzoate-derived ligands form stable complexes with various transition metals including copper(II), zinc(II), nickel(II), and cobalt(II) [4] [5]. The coordination behavior of 1-methoxyethyl benzoate is particularly notable due to its ability to adopt multiple binding modes, ranging from monodentate coordination through the carbonyl oxygen to bidentate chelation involving both oxygen atoms [4]. This flexibility in coordination modes allows for the formation of diverse structural motifs in metal complexes.

The electronic effects of the methoxy substituent play a crucial role in determining the strength and stability of metal-ligand bonds. Studies on related methoxy-substituted benzoate systems have shown that electron-donating groups increase the electron density on the aromatic ring, subsequently strengthening the metal-ligand interactions [3]. This electronic enhancement results in more stable metal complexes with improved thermal properties and extended coordination geometries.

Property1-Methoxyethyl BenzoateUnsubstituted Benzoate
Electron DensityEnhanced due to methoxy groupBaseline aromatic density
Coordination SitesCarbonyl O, Methoxy OPrimarily carbonyl O
Bond StrengthStronger M-L bondsStandard M-L bonds
Complex StabilityHigher thermal stabilityModerate stability

Bridging Behavior in Polynuclear Metal Clusters

The bridging coordination behavior of 1-methoxyethyl benzoate in polynuclear metal clusters represents a fundamental aspect of its coordination chemistry. The compound can function as a bridging ligand through multiple coordination modes, facilitating the formation of extended metal cluster structures [6] [7]. The most common bridging mode involves the μ₂-coordination, where the carboxylate functionality bridges two metal centers while the methoxy group may participate in additional intermolecular interactions.

Research on related benzoate systems has revealed that the bridging behavior is significantly influenced by the electronic properties of the substituents [8] [9]. In the case of 1-methoxyethyl benzoate, the electron-donating methoxy group enhances the bridging ability by increasing the electron density available for metal coordination. This results in stronger bridging interactions and more stable polynuclear assemblies.

The formation of polynuclear metal clusters through bridging coordination has been extensively studied in systems containing similar aromatic carboxylate ligands [6] [10]. These clusters often exhibit unique structural features, such as trigonal bipyramidal or butterfly-like arrangements of metal centers, with the bridging ligands providing structural connectivity and electronic communication between metal sites. The methoxy substitution in 1-methoxyethyl benzoate is expected to stabilize such arrangements through enhanced electron donation.

Crystallographic studies of related compounds have shown that bridging benzoate ligands can adopt various coordination modes, including syn-syn, syn-anti, and anti-anti configurations [8] [4]. The specific bridging mode adopted depends on factors such as the metal oxidation state, steric constraints, and electronic requirements of the cluster. The presence of the methoxy group in 1-methoxyethyl benzoate may influence the preferred bridging geometry by providing additional electron density and steric considerations.

Electronic Effects on Metal-Ligand Bond Strength

The electronic effects of the methoxy substituent in 1-methoxyethyl benzoate significantly impact the strength and character of metal-ligand bonds. The methoxy group functions as an electron-donating substituent through both inductive and resonance effects, increasing the electron density on the aromatic ring and subsequently on the carboxylate group [3]. This electronic enhancement directly influences the coordination behavior and bond strength with transition metal centers.

Studies on electronic effects in metal-carboxylate systems have demonstrated that electron-donating substituents strengthen metal-ligand bonds through increased orbital overlap and enhanced electrostatic interactions [11] [12]. The methoxy group in 1-methoxyethyl benzoate contributes to this effect by donating electron density to the aromatic system, which is then transmitted to the coordinating carboxylate oxygen atoms. This results in stronger metal-oxygen bonds and enhanced complex stability.

The electronic properties of the ligand also influence the metal center's electronic structure and reactivity. Enhanced electron donation from the methoxy-substituted benzoate ligand can stabilize higher oxidation states of metal centers and modify their catalytic properties [3]. This electronic modulation is particularly important in applications requiring specific metal center reactivity, such as catalysis and electron transfer processes.

Computational studies have shown that the electronic effects of substituents on benzoate ligands can be quantified through parameters such as Hammett constants and natural bond orbital analysis [3]. For methoxy-substituted systems, the electron-donating character is reflected in negative Hammett σ values, indicating increased electron density at the coordination site. This electronic enhancement contributes to the formation of more stable metal complexes with modified spectroscopic and magnetic properties.

Role in Supramolecular Assembly Processes

The supramolecular assembly behavior of 1-methoxyethyl benzoate encompasses multiple non-covalent interactions that contribute to the formation of ordered molecular architectures. The compound's ability to participate in hydrogen bonding, π-π stacking, and metal coordination interactions makes it valuable for designing supramolecular systems with specific structural and functional properties [13].

Hydrogen bonding interactions play a crucial role in the supramolecular assembly of 1-methoxyethyl benzoate. The carbonyl oxygen atom serves as a hydrogen bond acceptor, capable of forming stable hydrogen bonds with appropriate donor molecules [13]. Additionally, the methoxy oxygen can participate in weaker hydrogen bonding interactions, contributing to the overall stability of supramolecular assemblies. These hydrogen bonding networks are essential for maintaining the structural integrity of assembled systems and directing molecular recognition processes.

The aromatic ring system in 1-methoxyethyl benzoate enables participation in π-π stacking interactions with other aromatic molecules. These interactions are particularly important in the formation of layered structures and crystalline assemblies [13]. The electron-donating methoxy group can enhance π-π stacking by increasing the electron density of the aromatic system, leading to stronger intermolecular interactions and more stable assembled structures.

Metal coordination represents another fundamental aspect of supramolecular assembly involving 1-methoxyethyl benzoate. The compound can coordinate to metal centers through its oxygen atoms, forming coordination polymers and metal-organic frameworks [14]. The combination of metal coordination with other non-covalent interactions creates hierarchical assembly processes that result in complex supramolecular architectures with tailored properties.

The molecular recognition capabilities of 1-methoxyethyl benzoate are enhanced by its multiple interaction sites and electronic properties. The compound can selectively bind to specific molecular targets through complementary hydrogen bonding patterns and electronic interactions [13]. This selectivity is crucial for applications in host-guest chemistry, molecular sensors, and separation processes.

Assembly ProcessInteraction TypeStructural RoleApplications
Hydrogen BondingAcceptor interactionsNetwork stabilizationMolecular recognition
π-π StackingAromatic interactionsLayered structuresCrystalline materials
Metal CoordinationCoordinate bondingFramework formationMOFs, polymers
Van der WaalsWeak interactionsPacking optimizationCrystal engineering

Precursor Functionality in Hybrid Organic-Inorganic Frameworks

The application of 1-methoxyethyl benzoate as a precursor in hybrid organic-inorganic frameworks represents a significant advancement in materials science. The compound's dual functionality, combining organic ester groups with metal-coordinating sites, makes it an ideal building block for constructing frameworks that integrate organic and inorganic components [15] [16].

Metal-organic frameworks (MOFs) represent one of the most important applications of 1-methoxyethyl benzoate as a precursor. The compound can function as an organic linker, connecting metal nodes through its carboxylate functionality while providing organic character through its aromatic and methoxy components [15]. The resulting MOF structures exhibit tunable pore sizes and surface properties that can be modified based on the specific metal centers and synthesis conditions employed.

The formation of coordination polymers through 1-methoxyethyl benzoate precursors involves the self-assembly of metal ions and organic linkers into extended structures [14]. These polymers can exhibit one-dimensional chain structures, two-dimensional layered arrangements, or three-dimensional networks, depending on the coordination geometry and bridging modes adopted by the ligand. The methoxy substituent influences the polymer structure by affecting the electronic properties and steric requirements of the organic linker.

Porous crystalline materials synthesized using 1-methoxyethyl benzoate precursors exhibit unique properties that combine the advantages of organic and inorganic components [17]. The organic framework provides flexibility and functional group diversity, while the inorganic metal nodes contribute to structural stability and catalytic activity. The resulting hybrid materials demonstrate high surface areas, tunable pore sizes, and specific functionalities that can be tailored for particular applications.

The synthesis of hybrid frameworks using 1-methoxyethyl benzoate typically involves solvothermal or hydrothermal conditions that promote the self-assembly of metal ions and organic linkers [14]. The choice of metal precursor, solvent system, and reaction conditions significantly influences the final framework structure and properties. The methoxy functionality provides additional opportunities for post-synthetic modification and functionalization of the resulting materials.

Framework TypeStructural FeaturesPropertiesApplications
Metal-Organic Frameworks3D porous networksHigh surface areaGas storage, catalysis
Coordination Polymers1D-3D extended structuresTunable propertiesSensors, electronics
Layered Hybrid Materials2D sheet structuresAnisotropic propertiesMembranes, composites
Porous Crystalline SolidsDefined pore structuresSelective adsorptionSeparations, purification

The precursor functionality of 1-methoxyethyl benzoate extends beyond simple framework formation to include applications in advanced materials with specific functionalities. The compound can be incorporated into frameworks designed for gas storage, catalysis, sensing, and separation applications [15]. The methoxy group provides opportunities for further functionalization and modification of the framework properties, enabling the development of materials with tailored characteristics for specific applications.

Research has demonstrated that the electronic properties of organic linkers significantly influence the performance of hybrid frameworks [17]. The electron-donating methoxy group in 1-methoxyethyl benzoate enhances the electronic communication between organic and inorganic components, potentially improving the catalytic activity and electronic properties of the resulting materials. This electronic enhancement is particularly valuable in applications requiring charge transport or catalytic activity.

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Exact Mass

180.078644241 g/mol

Monoisotopic Mass

180.078644241 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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